LY-294,002 hydrochloride
Overview
Description
LY 294002 hydrochloride is a chemical compound known for its potent inhibition of phosphoinositide 3-kinases (PI3Ks). It is a derivative of the flavonoid quercetin and has been widely used in scientific research due to its ability to modulate various cellular processes .
Mechanism of Action
Target of Action
LY-294,002 hydrochloride is a potent inhibitor of numerous proteins, with a strong inhibitory effect on phosphoinositide 3-kinases (PI3Ks) . The primary targets of this compound are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Serine/threonine-protein kinase pim-1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts on the ATP-binding site of its targets . It is a reversible inhibitor of PI3K , meaning it can bind to and dissociate from its target. This is in contrast to other inhibitors like wortmannin, which bind irreversibly .
Biochemical Pathways
The inhibition of PI3K by this compound affects several downstream pathways. One of the most significant is the Akt signaling pathway , which is involved in cell survival and growth . By inhibiting PI3K, this compound can reduce Akt signaling, potentially leading to reduced cell growth and survival .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests it can readily cross cell membranes to reach its intracellular targets.
Result of Action
The inhibition of PI3K by this compound has several cellular effects. It can elevate the expression of autophagosomal protein LC3 and promote apoptosis in gastric and nasopharyngeal cancer cells . It also inhibits nuclear factor kappa B signaling in macrophages . Additionally, it modulates action potential repolarization and improves myocyte contractility .
Biochemical Analysis
Biochemical Properties
LY-294,002 hydrochloride elicits higher inhibition on the enzyme phosphoinositide 3-kinase (PI3K) . It also inhibits other kinases including CK2, mTOR, PLK1, PIM1, and PIM3 . The compound interacts with these enzymes and proteins, leading to a decrease in their activity and subsequent biochemical reactions .
Cellular Effects
This compound has been shown to inhibit nuclear factor kappa B signaling in macrophages . It also elevates the expression of autophagosomal protein LC3 and promotes apoptosis in gastric and nasopharyngeal cancer cells . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, inhibiting the activity of PI3K and other kinases, which leads to changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway . It interacts with enzymes in this pathway, leading to changes in metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
LY 294002 hydrochloride is synthesized through a series of chemical reactions starting from quercetinThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of LY 294002 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
LY 294002 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
LY 294002 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the inhibition of PI3Ks and related signaling pathways.
Biology: The compound is employed to investigate cellular processes such as autophagy, apoptosis, and cell proliferation.
Medicine: LY 294002 hydrochloride is used in preclinical studies to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: The compound is utilized in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
Wortmannin: Another well-known PI3K inhibitor, but it acts irreversibly compared to the reversible inhibition by LY 294002 hydrochloride.
Quercetin: The parent flavonoid from which LY 294002 hydrochloride is derived, with broader biological activities but less specificity for PI3Ks.
Uniqueness
LY 294002 hydrochloride is unique due to its reversible inhibition of PI3Ks and its ability to modulate multiple signaling pathways. This makes it a valuable tool in research for understanding complex cellular mechanisms and developing new therapeutic approaches .
Properties
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQSRICUOWBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474691 | |
Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934389-88-5 | |
Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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